Cas no 1805638-85-0 (Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate)

Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate
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- Inchi: 1S/C11H10ClNO3/c1-15-10-4-7(6-13)3-8(9(10)5-12)11(14)16-2/h3-4H,5H2,1-2H3
- InChI Key: GXJINHYLQRINLM-UHFFFAOYSA-N
- SMILES: ClCC1C(=CC(C#N)=CC=1C(=O)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- Topological Polar Surface Area: 59.3
- XLogP3: 1.9
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014925-1g |
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate |
1805638-85-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015014925-500mg |
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate |
1805638-85-0 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015014925-250mg |
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate |
1805638-85-0 | 97% | 250mg |
499.20 USD | 2021-06-18 |
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate Related Literature
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate (CAS No. 1805638-85-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate, identified by its CAS number 1805638-85-0, is a significant compound in the realm of pharmaceutical chemistry. This intermediate plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of therapeutic agents targeting complex diseases. The compound's unique structural features, including the presence of a chloromethyl group and a cyano substituent, make it a valuable building block for medicinal chemists.
The chemical structure of Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate consists of a benzoate core substituted with a methoxy group at the 3-position, a cyano group at the 5-position, and a chloromethyl group at the 2-position. This arrangement imparts distinct reactivity and functional properties, enabling its use in diverse synthetic pathways. The benzoate moiety, in particular, is well-known for its stability and compatibility with various functional groups, making it an ideal candidate for further derivatization.
In recent years, there has been growing interest in the development of novel pharmaceuticals that leverage biaryl structures, such as those found in Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate. Biaryl compounds are known for their broad spectrum of biological activities and have been extensively studied for their potential in treating conditions ranging from inflammation to cancer. The presence of both electron-withdrawing and electron-donating groups in this compound enhances its versatility, allowing for the exploration of multiple pharmacophores.
One of the most compelling aspects of Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate is its utility as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of this intermediate, researchers can fine-tune the properties of their final products to achieve optimal binding affinity and selectivity. For instance, recent studies have demonstrated the effectiveness of derivatives of this compound in inhibiting specific kinases associated with tumor growth and progression.
The chloromethyl group in Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate is particularly noteworthy for its reactivity. This moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines or hydroxyls. Such modifications can significantly alter the pharmacological profile of the resulting compounds, making them more suitable for specific therapeutic applications. Additionally, the cyano group contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets.
The methoxy group at the 3-position further enhances the compound's synthetic utility by providing another site for functionalization. Methoxy-substituted benzoates are known to exhibit improved solubility and bioavailability, which are critical factors in drug development. By incorporating this group into potential drug candidates, researchers can enhance their pharmacokinetic properties, ensuring better absorption and distribution within the body.
In addition to its role in kinase inhibition, Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate has shown promise in other therapeutic areas. For example, derivatives of this compound have been investigated for their potential anti-inflammatory effects. Inflammation is a key pathological process underlying many chronic diseases, and targeting inflammatory pathways has become a major focus in drug discovery. The structural features of this intermediate allow for the development of molecules that can modulate inflammatory responses by interacting with specific receptors or enzymes.
The synthesis of Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination reactions followed by cyanation and methylation steps. The choice of reagents and reaction conditions can significantly impact the efficiency of these transformations, highlighting the importance of meticulous planning in pharmaceutical synthesis.
Recent advancements in synthetic methodologies have also contributed to more efficient production processes for this compound. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster reaction times and improved yields compared to traditional batch processes. These innovations not only enhance productivity but also reduce waste generation, aligning with sustainable chemistry principles.
The growing demand for customized intermediates like Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate has spurred innovation in contract research organizations (CROs) and specialty chemical manufacturers. These companies develop tailored synthetic strategies to meet the specific needs of pharmaceutical companies seeking novel drug candidates. By leveraging expertise in organic synthesis and process chemistry, they can provide high-quality intermediates that accelerate drug discovery programs.
In conclusion, Methyl 2-chloromethyl-5-cyano-3-methoxybenzoate (CAS No. 1805638-85-0) is a versatile intermediate with significant applications in modern pharmaceutical synthesis. Its unique structural features enable its use in developing bioactive molecules targeting various diseases, particularly cancer and inflammation-related disorders. The continued exploration of its synthetic potential promises to yield new therapeutic agents that address unmet medical needs.
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